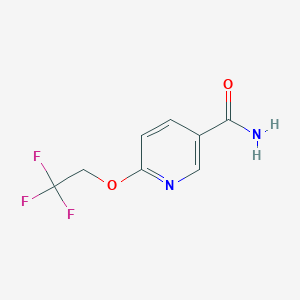

6-(2,2,2-Trifluoroethoxy)nicotinamide

説明

6-(2,2,2-Trifluoroethoxy)nicotinamide, also known as TFE-NA, is a compound with potential implications in various fields of research and industry. The molecular formula is C8H7F3N2O2 .

Synthesis Analysis

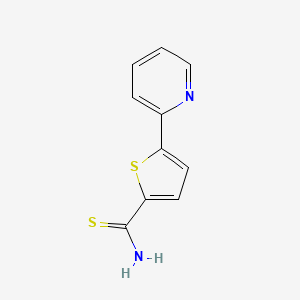

While specific synthesis methods for this compound were not found, there are studies on the synthesis of related nicotinamide derivatives . These methods could potentially be adapted for the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinamide core with a trifluoroethoxy group attached. The InChI string isInChI=1S/C8H7F3N2O2/c9-8(10,11)4-15-6-2-1-5(3-13-6)7(12)14/h1-3H,4H2,(H2,12,14) . Physical and Chemical Properties Analysis

The molecular weight of this compound is 220.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 220.04596196 g/mol . The topological polar surface area is 65.2 Ų .科学的研究の応用

1. Role in Biological Processes

6-(2,2,2-Trifluoroethoxy)nicotinamide, as a derivative of nicotinamide, plays significant roles in various biological processes. Nicotinamide is crucial for metabolic and anabolic processes in living organisms and is used as a radiosensitizer in tumor therapy. Research by Ziegler et al. (2021) explored the dissociative electron attachment to nicotinamide, highlighting its potential in generating several types of ions that could be important in biological systems, particularly in cancer treatment (Ziegler et al., 2021).

2. Antibacterial Applications

Reddy and Prasad (2021) synthesized derivatives of 6-(2,2,2-trifluoroethoxy) nicotinamide with significant antibacterial activity. This research suggests its potential in developing new antibacterial agents, which could be crucial in addressing antibiotic resistance issues (Reddy & Prasad, 2021).

3. Transdermal Delivery and Cosmetic Use

Kitaoka et al. (2021) investigated the use of nicotinamide in transdermal delivery systems. Their findings could inform the development of enhanced skin care products and transdermal therapeutic agents (Kitaoka, Nguyen, & Goto, 2021).

4. Clinical Pharmacology and Atherosclerosis Treatment

Gromova and Torshin (2023) analyzed the pharmacology of nicotinamide, revealing its potential in treating atherosclerosis. Their systematic analysis could guide future clinical applications of this compound derivatives (Gromova & Torshin, 2023).

5. Cancer Chemoprevention and Therapy

Nikas et al. (2020) explored the role of nicotinamide in cancer chemoprevention and therapy. Their findings support the potential of this compound derivatives in oncological applications (Nikas, Paschou, & Ryu, 2020).

6. Neuroprotection in Glaucoma

Tribble et al. (2020) and their subsequent study in 2021 demonstrated the neuroprotective effects of nicotinamide in glaucoma by protecting against mitochondrial and metabolic dysfunction. This research offers insights into potential therapeutic applications for neurodegenerative diseases [(Tribble et al., 2020)](https://consensus.app/papers/nicotinamide-provides-neuroprotection-glaucoma-tribble/ff78d8ca4a405ef5a6bbac6c3ab99dfe/?utm_source=chatgpt) (Tribble et al., 2021).

7. Application in Metabolic Disorders

Remie et al. (2020) investigated the effects of nicotinamide riboside, a form of nicotinamide, on metabolic health parameters in obese humans. Their research adds to the understanding of how this compound derivatives could be used in treating metabolic disorders (Remie et al., 2020).

8. Hepatic Protection and NAFLD Treatment

El-kady et al. (2022) studied the efficacy of nicotinamide supplementation in diabetic patients with nonalcoholic fatty liver disease (NAFLD), demonstrating its potential in hepatic protection and treatment of NAFLD (El-kady et al., 2022).

9. Dermatological Applications

Diehl (2019) reviewed the use of nicotinamide in dermatology, covering various skin conditions. This could be relevant for the application of this compound in skin care and dermatological therapies (Diehl, 2019).

10. Microbial Degradation and Environmental Applications

Hu et al. (2019) reported on the microbial degradation of nicotinamide by Alcaligenes sp., which could have implications for environmental applications and bioremediation strategies involving this compound (Hu, Zhao, Li, & Yu, 2019).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

特性

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-15-6-2-1-5(3-13-6)7(12)14/h1-3H,4H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPFIQNZBPLDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369431 | |

| Record name | 6-(2,2,2-trifluoroethoxy)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727075 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

676533-51-0 | |

| Record name | 6-(2,2,2-trifluoroethoxy)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

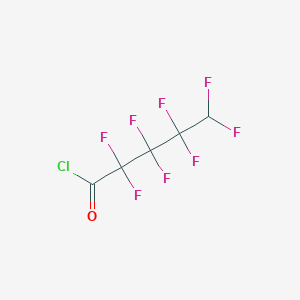

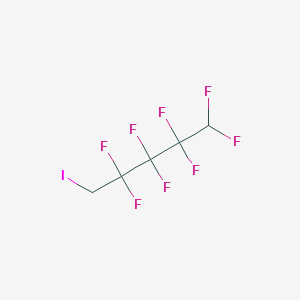

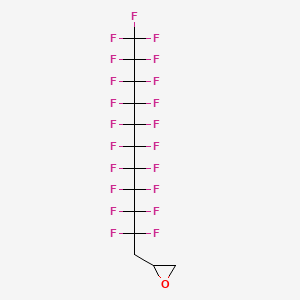

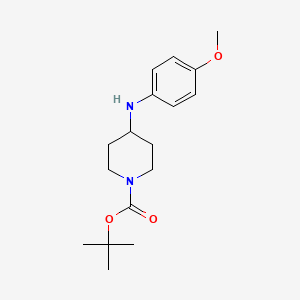

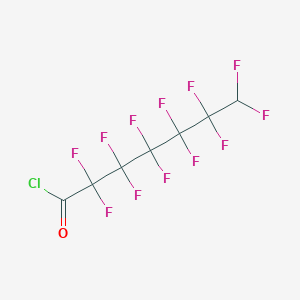

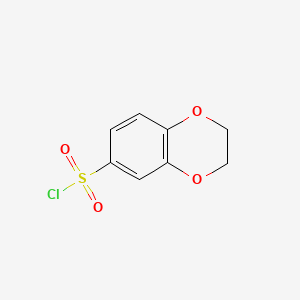

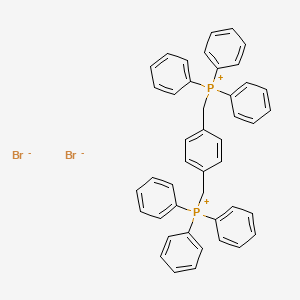

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

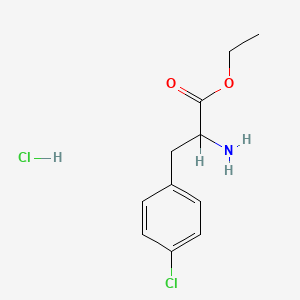

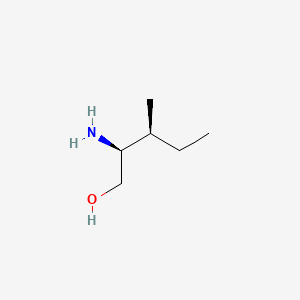

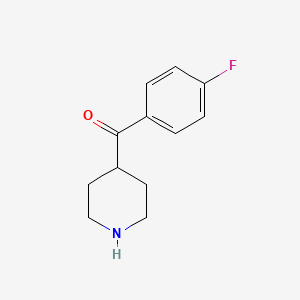

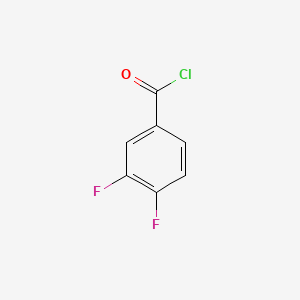

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。